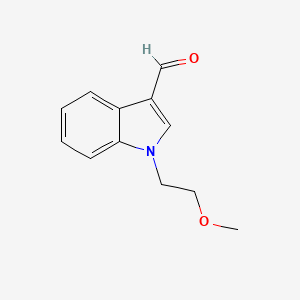

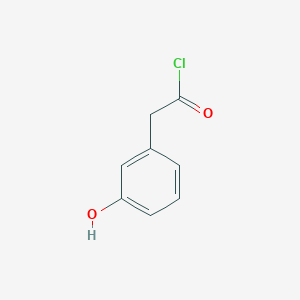

(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one, also known as FBQ or 4-FBQ, is a quinoxaline derivative that has gained attention in recent years due to its potential therapeutic applications. This compound has been studied for its ability to target specific receptors in the body, providing a promising avenue for drug development. In

Aplicaciones Científicas De Investigación

Structural Studies and Anti-inflammatory Activity

The molecule (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one is part of a broader class of fluorine-substituted quinoxaline derivatives. Specifically, studies have synthesized fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives, showcasing their structural features and potential anti-inflammatory activities. These derivatives exhibit enhanced solubilities, allowing concentrations exceeding 50 mg/ml in water or PBS buffer systems. Notably, these compounds, particularly those with o- and p-fluoro substituents, demonstrate significant inhibitory effects on LPS-induced NO secretion, indicating potential anti-inflammatory properties (Sun et al., 2019).

Synthesis Methods

The molecule belongs to a class of compounds where efficient synthesis methods are crucial. For instance, an effective method for synthesizing 3-amino-1H-quinolin-2-one, structurally related to the molecule , has been described. This method involves a series of reactions including condensation, reduction, isomerization, cyclization, and hydrolysis, underscoring the complex chemistry involved in creating such molecules (Juárez-Gordiano et al., 2002).

Cytotoxic Activities

Compounds structurally similar to this compound have been synthesized and evaluated for their cytotoxic activities. Notably, certain quinoxalines and indolin-2-ones displayed significant in vitro cytotoxic activities against cancer cell lines such as HeLa, SK-BR-3, and MCF-7, with some compounds showing remarkable cytotoxicity, suggesting potential applications in cancer treatment (Reddy et al., 2013).

Fluorogenic Chelating Reagents

Derivatives of this molecule have been investigated as fluorogenic chelating reagents, particularly for binding with Cu2+. The presence of different substituents significantly influences the spectral properties and selectivity toward Cu2+, demonstrating the potential of these derivatives in developing selective and sensitive chemical sensors or probes (Korin et al., 2012).

One-Pot Synthesis Techniques

Advancements in synthesis techniques, such as the one-pot synthesis of multisubstituted quinoxalin-2(1H)-ones, are notable. This method, involving a Ugi 4CR/catalytic aza-Wittig sequence, streamlines the production of these compounds, highlighting the continuous efforts to improve the efficiency and applicability of synthetic routes in creating complex molecules like this compound (Yan et al., 2018).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one involves the condensation of 4-fluorobenzaldehyde with 2-aminophenylquinoxaline to form (E)-2-((4-fluorobenzylidene)amino)phenylquinoxalin-3(2H)-one, which is then reacted with ammonium acetate to yield the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminophenylquinoxaline", "ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-aminophenylquinoxaline in the presence of a base such as potassium carbonate or sodium hydride to form (E)-2-((4-fluorobenzylidene)amino)phenylquinoxalin-3(2H)-one.", "Step 2: Reaction of (E)-2-((4-fluorobenzylidene)amino)phenylquinoxalin-3(2H)-one with ammonium acetate in the presence of a catalyst such as palladium on carbon to yield (E)-3-(2-((4-fluorobenzylidene)amino)phenyl)quinoxalin-2(1H)-one." ] } | |

Número CAS |

900135-36-6 |

Fórmula molecular |

C21H14FN3O |

Peso molecular |

343.361 |

Nombre IUPAC |

3-[2-[(4-fluorophenyl)methylideneamino]phenyl]-1H-quinoxalin-2-one |

InChI |

InChI=1S/C21H14FN3O/c22-15-11-9-14(10-12-15)13-23-17-6-2-1-5-16(17)20-21(26)25-19-8-4-3-7-18(19)24-20/h1-13H,(H,25,26) |

Clave InChI |

LKTTUIAWCPUCMZ-YDZHTSKRSA-N |

SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N=CC4=CC=C(C=C4)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2646919.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2646920.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2646922.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2646925.png)

![N-[4-[[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2646933.png)

![5-benzyl-3-(4-ethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2646936.png)